2'-Guanylic acid, monosodium salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
97416-82-5 |
|---|---|
Molecular Formula |
C10H13N5NaO8P |
Molecular Weight |
385.20 g/mol |
IUPAC Name |
sodium;[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O8P.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |
InChI Key |
LTTUDJUDNVUGHM-GWTDSMLYSA-M |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)[O-])N=C(NC2=O)N.[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)[O-])N=C(NC2=O)N.[Na+] |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 2 Guanylic Acid
Enzymatic Recycling of Guanine (B1146940) and Guanosine (B1672433)
The salvage of guanine is primarily mediated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). microbenotes.comwikipedia.org This enzyme catalyzes the transfer of a ribose-5-phosphate (B1218738) group from PRPP directly to the free base guanine, forming guanosine monophosphate (GMP) in a single step. libretexts.orgnih.gov
Guanosine, the nucleoside form, can also be salvaged. It can be cleaved by purine (B94841) nucleoside phosphorylase (PNP) to release the guanine base, which then enters the salvage pathway via HGPRT. wikipedia.orgnih.gov Alternatively, some organisms may possess kinases capable of directly phosphorylating guanosine to GMP, although the phosphoribosylation of the free base is the more prominent route. nih.gov
Interconversion Mechanisms with Other Purine Derivatives
The cellular pool of purine nucleotides is maintained in a dynamic equilibrium through various interconversion reactions. researchgate.net Guanosine monophosphate (GMP) can be synthesized from inosine (B1671953) monophosphate (IMP), a key intermediate shared with adenosine (B11128) monophosphate (AMP) synthesis. researchgate.net This conversion is a two-step process initiated by IMP dehydrogenase, which oxidizes IMP to xanthosine (B1684192) monophosphate (XMP). pixorize.com Subsequently, GMP synthetase converts XMP to GMP. researchgate.net This reciprocal relationship, where the synthesis of GMP requires energy in the form of ATP, and the synthesis of AMP requires GTP, helps to balance the pools of adenine (B156593) and guanine nucleotides. libretexts.orgyoutube.comyoutube.com Furthermore, nucleotides can be interconverted at the nucleoside level, and marine bacteria, for instance, have demonstrated the ability to convert various nucleotides, nucleosides, and purine bases from the environment into intracellular guanosine and other derivatives. nih.gov
Regulation of Intracellular 2'-Guanylic Acid Pools
The concentration of 2'-Guanylic acid and other nucleotides within the cell is meticulously controlled to meet metabolic demands while preventing wasteful overproduction. This regulation is achieved through sophisticated enzymatic control, allosteric interactions, and feedback mechanisms.
The intracellular balance of nucleotides is maintained, in part, by multi-enzyme systems that catalyze the interconversion of different nucleotide forms. For instance, specific enzymes can convert guanosine into its various phosphorylated forms. One such pathway involves the cleavage of guanosine into guanine by purine nucleoside phosphorylase (PNPase). The resulting guanine can then be used in subsequent reactions to produce guanylate nucleotides. researchgate.net Nucleoside kinases are another class of enzymes crucial for these interconversions, catalyzing the phosphorylation of nucleosides to form nucleotide monophosphates, which can then be further phosphorylated to di- and triphosphates. researchgate.net This network of enzymatic reactions ensures that the pools of guanylate and other nucleotides can be adjusted according to the cell's immediate needs for processes like RNA synthesis and signaling.
The de novo purine biosynthesis pathway is a classic example of feedback regulation, where the final products of the pathway inhibit earlier enzymatic steps. A primary site of this regulation is the enzyme glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase, which catalyzes the first committed step in purine synthesis. nih.gov This enzyme is subject to allosteric inhibition by downstream purine nucleotides, including adenosine monophosphate (AMP) and guanosine monophosphate (GMP). nih.govnih.gov The binding of these nucleotides to regulatory sites on the enzyme, distinct from the active site, induces a conformational change that reduces its catalytic activity. nih.gov
Specifically, the amidotransferase from Bacillus subtilis has two types of nucleotide-binding sites: the catalytic site and a separate allosteric site located between the subunits of the tetrameric enzyme. nih.gov The binding of inhibitor molecules like AMP to these sites effectively shuts down the pathway, preventing the synthesis of excess purines. nih.gov This feedback control allows the cell to maintain a balanced supply of purine nucleotides, essential components for DNA and RNA, as well as for cellular energy and signaling in the form of ATP and GTP. nih.gov
Furthermore, the regulation of cyclic GMP (cGMP), a related signaling molecule, also involves allosteric mechanisms. Phosphodiesterases (PDEs), enzymes that degrade cGMP, can be allosterically activated by the binding of cGMP to their non-catalytic GAF domains. This creates a feedback loop where high levels of cGMP stimulate its own degradation, allowing for tight control over its signaling functions. researchgate.net
| Enzyme | Regulatory Mechanism | Allosteric Effectors |
| Glutamine PRPP Amidotransferase | Feedback Inhibition | AMP, GMP |
| Phosphodiesterase 5 (PDE5) | Allosteric Activation | cGMP |
| Protein Kinase G (PKG) | Activation | cGMP |
Degradation and Turnover of 2'-Guanylic Acid and Related Nucleotides
The breakdown of nucleic acids is a constant cellular process, essential for recycling nucleotides and removing damaged or unnecessary RNA. This degradation is primarily carried out by a class of enzymes known as ribonucleases (RNases).
RNA is inherently less stable than DNA due to the presence of a hydroxyl group at the 2' position of its ribose sugar. wikipedia.org This 2'-OH group can act as an internal nucleophile, attacking the adjacent phosphodiester bond and leading to the cleavage of the RNA backbone. This process, known as RNA hydrolysis, is significantly accelerated by enzymes. wikipedia.org Ribonucleases catalyze the cleavage of phosphodiester bonds in RNA, yielding smaller oligonucleotides and individual ribonucleoside monophosphates, including 2'-guanylic acid. wikipedia.orgworthington-biochem.com
The enzymatic hydrolysis of RNA by many ribonucleases, including the well-studied RNase T1 and RNase A, proceeds through a two-step mechanism. wikipedia.orgnih.gov
Transphosphorylation: The enzyme first catalyzes an intramolecular attack by the 2'-hydroxyl group on the adjacent phosphorus atom. This breaks the phosphodiester bond connecting it to the next nucleotide and forms a 2',3'-cyclic phosphodiester intermediate. worthington-biochem.comnih.govfishersci.com
Hydrolysis: In the second step, a water molecule hydrolyzes the cyclic intermediate. This reaction opens the cyclic phosphate (B84403) ring, yielding a terminal 3'-phosphate monoester (though hydrolysis can also produce a 2'-phosphate). wikipedia.orgnih.gov
Interestingly, for many ribonucleases, the first step (transphosphorylation) is significantly faster than the second (hydrolysis). As a result, the 2',3'-cyclic intermediate often dissociates from the enzyme before it can be hydrolyzed. nih.gov This suggests that these enzymes have primarily evolved to catalyze the cleavage of RNA rather than its complete hydrolysis to 3'-mononucleotides. nih.gov
Ribonucleases exhibit varying degrees of specificity for the bases they cleave next to. This specificity is crucial for their biological roles and for their use as tools in molecular biology.
Ribonuclease T1 (RNase T1) , isolated from the mold Aspergillus oryzae, is a small fungal endonuclease renowned for its high specificity. wikipedia.org It cleaves the phosphodiester bond on the 3' side of guanine residues in single-stranded RNA. worthington-biochem.comfishersci.comwikipedia.org This means it specifically recognizes and cuts the RNA chain after a guanosine 3'-phosphate, forming a 2',3'-cyclic guanylate intermediate. worthington-biochem.comfishersci.com Because of this stringent specificity for guanine, RNase T1 is a widely used tool for RNA sequencing and structural analysis. worthington-biochem.comwikipedia.org Its activity can be inhibited by metal ions like Zn2+ and Cu2+, as well as by mononucleotides such as 2'-GMP and 3'-GMP. worthington-biochem.comfishersci.com
Ribonuclease U2 (RNase U2) , from Ustilago sphaerogena, is another ribonuclease used in RNA analysis, but its specificity is broader than that of RNase T1. wikipedia.org RNase U2 is considered a purine-specific ribonuclease, meaning it preferentially cleaves after purine bases (adenine and guanine). oup.com However, its specificity is not absolute. The susceptibility of the four standard nucleotide residues to cleavage by RNase U2 follows the order: U < C < G < A. This indicates a strong preference for adenine, followed by guanine. Modifications to the purine base can affect the enzyme's activity; for example, blocking certain positions on the purine ring decreases its susceptibility to RNase U2 cleavage. oup.com
| Enzyme | Source | Specificity | Mechanism | Key Inhibitors |
| RNase T1 | Aspergillus oryzae | Highly specific for the 3' side of guanine residues. worthington-biochem.comwikipedia.org | Forms a 2',3'-cyclic phosphate intermediate. worthington-biochem.com | Zn2+, Cu2+, Hg2+, 2'-GMP, 3'-GMP. worthington-biochem.comfishersci.com |
| RNase U2 | Ustilago sphaerogena | Purine-specific, with preference A > G > C > U. | Forms a 2',3'-cyclic phosphate intermediate. | Reduced by modifications to the purine base. oup.com |
Enzymatic Synthesis and Biocatalysis of 2 Guanylic Acid
Microbial Fermentation Processes for Guanylic Acid Production
Microbial fermentation stands as a key method for the production of 5'-nucleotides, including 5'-guanylic acid. google.com This process utilizes specific strains of bacteria, cultivated in a controlled environment, to generate these valuable compounds.
Historically, the enzymatic degradation of ribonucleic acid was a known route to produce 5'-nucleotides, but this method proved commercially challenging due to the high cost of the starting material and difficulties in isolating the individual nucleotide products. google.com A significant advancement came with the discovery that certain bacterial strains, when grown in a suitable medium, can directly produce compounds like 5'-guanylic acid. google.com
For instance, strains of Bacillus subtilis that have low nucleotidase activity have been successfully used to produce guanosine (B1672433) 5'-phosphates. google.com These bacteria are cultured in aqueous nutrient mediums that contain assimilable sources of carbon and nitrogen. google.com The fermentation process is carried out for a sufficient duration to allow the accumulation of the desired guanosine phosphates in the broth, from which they can then be recovered. google.com The guanosine diphosphate (B83284) and triphosphate that are recovered can be subsequently converted to guanosine monophosphate by heating. google.com
The composition of the fermentation medium is critical for maximizing yield. Suitable carbon sources include carbohydrates like starch and maltose, while complex nitrogen sources such as soybean meal and casein hydrolysate can be utilized. google.com Interestingly, the presence of a small amount of adenine (B156593) in the medium has been found to stimulate the production of 5'-nucleotides, although it is not an absolute requirement. google.com
The analysis of biosynthetic pathways in various microorganisms, such as Hirsutella sinensis, has revealed that the upregulation of specific enzymes is crucial for enhanced nucleoside production. Key enzymes in the purine (B94841) nucleotide biosynthesis pathway include purine nucleoside phosphorylase, inosine (B1671953) monophosphate dehydrogenase, and guanosine monophosphate synthase. nih.gov By understanding these pathways, it is possible to optimize fermentation conditions, for example by adding precursors like ribose or uracil, to significantly increase the production of specific nucleosides. nih.gov
Multi-Enzyme Cascade Systems for Nucleotide Synthesis
Multi-enzyme cascade systems have emerged as a powerful strategy for the one-pot synthesis of complex molecules like nucleotides, eliminating the need for the purification of intermediates. rsc.org These systems mimic nature's efficient metabolic pathways by combining multiple enzymes that work in concert to carry out a series of reactions. nih.gov This approach is particularly advantageous for synthesizing compounds like 2'-deoxyguanylic acid (dGMP). researchgate.net
A notable example of a multi-enzyme cascade is the production of dGMP from guanosine. researchgate.net This process traditionally involved the degradation of DNA, which is inefficient and time-consuming. researchgate.netresearchgate.net The multi-enzyme approach offers a more direct and higher-yielding alternative. researchgate.net
This cascade involves the coordinated action of several enzymes sourced from different microorganisms. The process begins with the conversion of guanosine to guanine (B1146940). This guanine is then used in a subsequent reaction to produce deoxyguanosine (dGR), which is finally phosphorylated to yield dGMP. researchgate.net
Purine nucleoside phosphorylase (PNPase) is a key enzyme in purine metabolism, responsible for the breakdown and recycling of guanine nucleosides. wikipedia.orgnih.gov In the multi-enzyme cascade for dGMP synthesis, PNPase, often sourced from Escherichia coli, catalyzes the initial step. researchgate.netresearchgate.net It cleaves the glycosidic bond of the starting substrate, guanosine, to release guanine and ribose-1-phosphate. researchgate.netwikipedia.org This reaction provides the necessary guanine for the subsequent steps in the cascade. researchgate.net PNPase is a ubiquitous enzyme found in both eukaryotes and prokaryotes and plays a crucial role in the purine salvage pathway. nih.gov
Following the production of guanine by PNPase, N-deoxyribosyltransferase II (NDT-II) comes into play. researchgate.net This enzyme, typically from Lactobacillus delbrueckii, catalyzes the transfer of a deoxyribose group from a donor molecule, such as thymidine (B127349), to the newly formed guanine. researchgate.netresearchgate.net This transglycosylation reaction results in the synthesis of deoxyguanosine (dGR). researchgate.net NDTs are known for their high specificity towards the 2'-deoxyribose moiety, making them valuable tools in the synthesis of nucleoside analogs. researchgate.net
The final step in this multi-enzyme cascade is the phosphorylation of deoxyguanosine to form dGMP. This reaction is catalyzed by deoxyguanosine kinase (dGKase). researchgate.netwikipedia.org Sourced from organisms like Bacillus subtilis, dGKase is a phosphotransferase that specifically transfers a phosphate (B84403) group from a donor, typically ATP, to the 5' position of deoxyguanosine. researchgate.netwikipedia.org This kinase belongs to the family of transferases and is essential for purine metabolism. wikipedia.org In mammalian cells, mitochondrial deoxyguanosine kinase is a key enzyme in the phosphorylation of purine deoxyribonucleosides. wikipedia.org
To ensure a continuous supply of the phosphate donor ATP, another enzyme, acetate (B1210297) kinase (ACKase) from E. coli, is often included in the system. researchgate.net
Table 1: Enzymes in the Multi-Enzyme Cascade for dGMP Synthesis
| Enzyme | Source Organism (Example) | Function |
| Purine Nucleoside Phosphorylase (PNPase) | Escherichia coli | Cleaves guanosine into guanine and ribose-1-phosphate. researchgate.net |
| N-Deoxyribosyltransferase II (NDT-II) | Lactobacillus delbrueckii | Transfers a deoxyribose group to guanine to form deoxyguanosine. researchgate.net |
| Deoxyguanosine Kinase (dGKase) | Bacillus subtilis | Phosphorylates deoxyguanosine to produce dGMP. researchgate.net |
| Acetate Kinase (ACKase) | Escherichia coli | Regenerates ATP for the kinase reaction. researchgate.net |
Phosphoryl Transfer Reactions and Nucleoside Phosphotransferases
Phosphoryl transfer reactions are fundamental to the synthesis of nucleoside phosphates. umich.edu In these reactions, a phosphoryl group is transferred from a donor molecule to a nucleoside. acs.org This process can be achieved through both chemical and enzymatic methods, with the latter offering superior regioselectivity and chemoselectivity. umich.edu
Enzymes that catalyze these reactions, such as kinases and phosphotransferases, ensure that the phosphorylation occurs at the correct hydroxyl group of the nucleoside. umich.edu The mechanism of these reactions is often a concerted (SN2-type) process, where a nucleophilic attack occurs at the phosphorus center of the phosphoryl donor. acs.org
Nucleoside phosphotransferases are a class of enzymes that facilitate the transfer of a phosphate group from a phosphate donor to a nucleoside or nucleoside monophosphate. These enzymes are utilized in the synthesis of various nucleotides. While the provided search results focus more on kinases for the final phosphorylation step in dGMP synthesis, phosphotransferases are a broader category of enzymes involved in such phosphoryl transfer reactions.
Enzymatic Polymerization of Guanylic Acid Derivatives
The enzymatic polymerization of guanylic acid derivatives, predominantly using guanosine diphosphate (GDP), is a well-documented process primarily catalyzed by the enzyme polynucleotide phosphorylase (PNPase). capes.gov.brnih.gov This enzyme, found in various bacteria, catalyzes the reversible polymerization of ribonucleoside diphosphates into long-chain polynucleotides, with the release of inorganic phosphate.
The synthesis of high-molecular-weight polyguanylic acid (poly(G)) can be challenging compared to other homopolymers. capes.gov.br However, specific reaction conditions have been optimized to achieve efficient polymerization.
Key Research Findings:
Researchers have extensively studied the enzymatic synthesis of poly(G) using polynucleotide phosphorylase from different microbial sources. The reaction conditions, including the enzyme source, substrate concentration, metal ion cofactors, temperature, and pH, significantly influence the yield and characteristics of the resulting polymer.
The size of the synthesized poly(G) can also be controlled by the incubation time. Shorter incubation periods tend to produce a heterogeneous mixture of polymer sizes, while longer incubations can lead to a more uniform product with a specific chain length. nih.gov For example, a 19-hour incubation resulted in a poly(G) with a chain length of approximately 200 nucleotides. nih.gov
In other research, polynucleotide phosphorylase from Azotobacter vinelandii was used to synthesize high-molecular-weight poly(G) even without a primer, provided that the concentrations of GDP and Mg²⁺ were very low and a large amount of enzyme was present. capes.gov.br Furthermore, studies with the enzyme from Escherichia coli showed that substituting manganese ions (Mn²⁺) for Mg²⁺ and conducting the reaction at an elevated temperature of 60°C facilitated the polymerization of GDP. capes.gov.br
The following tables summarize key findings from various studies on the enzymatic polymerization of guanylic acid derivatives.
Table 1: Enzymatic Synthesis of Polyguanylic Acid (Poly(G))
| Enzyme Source | Substrate | Key Reaction Conditions | Polymer Characteristics | Yield | Reference |
| Thermus thermophilus Polynucleotide Phosphorylase | GDP | 70°C, pH 8.5, Mg²⁺ present | Heterogeneous size (5S to >23S) at 1h; Converged to 9S (approx. 200 nucleotides) at 19h | 60-75% | nih.gov |
| Azotobacter vinelandii Polynucleotide Phosphorylase | GDP | Low [GDP] and [Mg²⁺], high [enzyme], no primer | High molecular weight | Not specified | capes.gov.br |
| Escherichia coli Polynucleotide Phosphorylase | GDP | 60°C, Mn²⁺ instead of Mg²⁺ | Fairly homogeneous, high molecular weight | Not specified | capes.gov.br |
Table 2: Influence of Reaction Components on Poly(G) Synthesis
| Component | Observation | Enzyme Source | Reference |
| GDP:Mg²⁺ Ratio | Yield is dependent on this ratio. Maximal rate at 3:1, but higher initial ratios are better for prolonged reactions. | Thermus thermophilus PNPase | nih.gov |
| Enzyme Concentration | Yield is independent of enzyme concentration. | Thermus thermophilus PNPase | nih.gov |
| Substrate Concentration | Yield is independent of substrate concentration. | Thermus thermophilus PNPase | nih.gov |
| Primer | High molecular weight poly(G) can be obtained without a primer under specific conditions. | Azotobacter vinelandii PNPase | capes.gov.br |
| Metal Ion | Mn²⁺ can effectively replace Mg²⁺ and facilitate polymerization. | Escherichia coli PNPase | capes.gov.br |
Chemical Synthesis and Derivatization Strategies for 2 Guanylic Acid
Synthetic Methodologies for 2'-Guanylic Acid Analogs
The synthesis of 2'-guanylic acid analogs often involves multi-step chemical processes that require careful selection of protecting groups and coupling reagents to achieve the desired regioselectivity and yield. A common challenge in synthesizing guanosine (B1672433) analogs is controlling the site of glycosylation to favor the desired N9 isomer over the N7 isomer.
One effective strategy to address this regioselectivity issue is the use of modified guanine (B1146940) derivatives. For instance, N2-isobutyryl-O6-[2-(p-nitrophenyl)ethyl]guanine has been successfully employed for the regioselective synthesis of guanosine analogs. ffame.org This approach, particularly when catalyzed by a small amount (5 to 10 mol%) of trimethylsilyl (B98337) triflate (TMS triflate), has yielded N9-substituted guanine derivatives in good yields (60% to 70%). ffame.org Interestingly, using stoichiometric amounts of the Lewis acid catalyst was found to be less effective, resulting in yields below 40%. ffame.org
Enzymatic and multi-enzyme cascade systems present an alternative to purely chemical synthesis. For example, a one-pot synthesis of deoxyguanosine monophosphate (dGMP) from guanosine and thymidine (B127349) has been developed using a multi-enzyme system. researchgate.net This biocatalytic approach can be more efficient and environmentally friendly than traditional chemical methods, which often rely on harsh reagents like phosphoryl chloride (POCl3) and involve multiple protection and deprotection steps. researchgate.net
Chemical Modifications of the Ribose Moiety in Guanylic Acid Derivatives
Modifications to the ribose sugar of guanylic acid derivatives are a key strategy for altering their biological activity, stability, and conformational properties. These modifications can range from simple alkylation of the 2'-hydroxyl group to more complex structural changes of the sugar ring itself.
2'-O-Alkyl Modifications: The 2'-O-methylation (2'-OMe) is a common and naturally occurring modification that enhances the thermal stability of nucleic acid duplexes and provides resistance to nuclease degradation. beilstein-journals.orgnih.govnih.gov The synthesis of 2'-OMe ribonucleosides, however, requires specific strategies to avoid undesired methylation at the nucleobase. beilstein-journals.org For guanosine, this has been achieved by treating the 5'-O-monomethoxytrityl derivative of N2-isobutyrylguanosine with diazomethane (B1218177) in the presence of tin chloride, which yields a mixture of 2'-OMe and 3'-OMe regioisomers that can be separated by chromatography. beilstein-journals.org Another significant modification is the 2'-O-methoxyethyl (2'-O-MOE) group, which has been shown to be well-accommodated in the minor groove of A-form RNA duplexes, leading to stabilizing interactions. nih.gov
Other 2'-Position Modifications: A variety of other modifications at the 2' position have been explored. These include the synthesis of 2'-deoxyguanosine (B1662781) cyclic 3',5'-phosphate and 9-β-D-arabinofuranosylguanine cyclic 3',5'-phosphate. nih.gov The synthesis of 2'-deoxyguanosine cyclic 3',5'-phosphate can be achieved by converting 8-bromo-2'-O-(p-toluenesulfonyl)guanosine cyclic 3',5'-phosphate to an anhydro intermediate, followed by desulfurization with Raney nickel. nih.gov
Replacement of the Ribose Ring: More drastic modifications involve the complete replacement of the ribose sugar with alternative scaffolds to create xeno nucleic acids (XNAs). nih.gov Examples of such scaffolds include threofuranose (TNA), hexitol (B1215160) (HNA), and glycol (GNA). beilstein-journals.orgnih.gov These modifications significantly alter the backbone geometry and can confer unique properties, such as resistance to nucleases.
| Modification | Effect | Synthetic Insight |
| 2'-O-Methyl (2'-OMe) | Increased thermal stability, nuclease resistance. beilstein-journals.orgnih.govnih.gov | Requires specific protection strategies to avoid nucleobase methylation. beilstein-journals.org |
| 2'-O-Methoxyethyl (2'-O-MOE) | Enhanced duplex stability. nih.gov | Can be incorporated using standard phosphoramidite (B1245037) chemistry. |
| 2'-Deoxy | Alters sugar pucker and duplex conformation. | Can be synthesized from appropriately protected guanosine derivatives. nih.gov |
| Arabinofuranosyl | Changes stereochemistry at the 2' position. | Can be synthesized via specific chemical transformations. nih.gov |
| Xeno Nucleic Acids (XNAs) | Significant alteration of backbone, nuclease resistance. nih.gov | Involves the synthesis of non-ribose sugar scaffolds. beilstein-journals.orgnih.gov |
Strategies for Nucleobase Modification in Guanylic Acid Derivatives
Modifying the guanine base itself offers another avenue to create guanylic acid derivatives with novel functions. These modifications can alter hydrogen bonding patterns, introduce new functional groups, and modulate interactions with proteins and other nucleic acids.
One approach involves the introduction of hydrophobic base analogs. For instance, by removing the 2-amino group and replacing the 1-nitrogen with a carbon, researchers have created hydrophobic bases that can pair with other unnatural bases, expanding the genetic alphabet. nih.gov
Another strategy is the introduction of chemical tethers for cross-linking studies. Thioalkyl tethers can be introduced at the N2 position of guanine to allow for site-specific disulfide cross-linking to proteins or other nucleic acids. nih.gov The synthesis of the corresponding phosphoramidites allows for the direct incorporation of these modified bases into DNA and RNA oligonucleotides. nih.gov
Furthermore, the introduction of various functional groups at the 7-position of 8-aza-7-deazaguanine has been explored to enhance the catalytic activity of DNAzymes. researchgate.net These modifications can introduce protein-like functionalities, such as imidazoles and amines, into the nucleic acid structure. researchgate.netmdpi.com
| Modification Type | Example | Application |
| Hydrophobic Analogs | Removal of 2-amino group, replacement of N1 with C. nih.gov | Expansion of the genetic alphabet. nih.gov |
| Cross-linking Tethers | Thiopropyl tether at N2. nih.gov | Site-specific cross-linking to proteins or nucleic acids. nih.gov |
| Functional Group Introduction | 8-aza-7-deazaguanine derivatives. researchgate.net | Enhancement of DNAzyme catalytic activity. researchgate.net |
Chemical Approaches to Phosphate (B84403) Group Derivatization
Modifications to the phosphate group of guanylic acid can significantly impact the properties of the resulting nucleotide or oligonucleotide. These modifications can alter the charge, stability, and nuclease resistance of the nucleic acid backbone.
Phosphorothioates: A common modification is the replacement of a non-bridging oxygen atom with a sulfur atom to create a phosphorothioate (B77711) linkage. mdpi.com This modification introduces chirality at the phosphorus center and generally increases resistance to nuclease degradation.
Methylphosphonates: Replacing a non-bridging oxygen with a methyl group results in an uncharged methylphosphonate (B1257008) linkage. mdpi.com This modification also enhances nuclease resistance.
Phosphate Ester Derivatization for Analysis: Chemical derivatization of the phosphate group is also a valuable tool for analytical purposes. For instance, a two-step derivatization involving oximation and propionylation can be used to improve the retention and separation of sugar phosphates in reversed-phase liquid chromatography. nih.gov Another strategy for enhancing detection in mass spectrometry is derivatization with 3-aminomethyl pyridine (B92270) (AMPy), which has been shown to significantly improve the limit of detection for phosphate metabolites. nih.gov
| Derivatization Strategy | Purpose | Method |
| Phosphorothioate | Increase nuclease resistance. mdpi.com | Replacement of a non-bridging oxygen with sulfur. mdpi.com |
| Methylphosphonate | Increase nuclease resistance, remove charge. mdpi.com | Replacement of a non-bridging oxygen with a methyl group. mdpi.com |
| Oximation and Propionylation | Improve chromatographic separation. nih.gov | Two-step chemical reaction for analysis. nih.gov |
| 3-Aminomethyl Pyridine (AMPy) | Enhance mass spectrometry detection. nih.gov | Chemical derivatization for analysis. nih.gov |
Synthesis of Polyriboguanylic Acid and its Intermediates
The chemical synthesis of polyriboguanylic acid, a polymer of guanylic acid, requires the preparation of suitably protected guanosine nucleotide intermediates and their subsequent polymerization. The synthesis of such polymers was described as early as 1973. nih.gov This process typically involves the use of protecting groups on the ribose and guanine moieties to ensure that the desired 3'-5' phosphodiester linkages are formed during polymerization. The progress of the synthesis and the purity of the final product can be monitored using techniques such as ion-exchange chromatography, thin-layer chromatography, and UV spectrophotometry. nih.gov
Chemical Synthesis of Cyclic Diguanylic Acid (e.g., cGpGp) and Analogs
Cyclic diguanylic acid (c-di-GMP) is a ubiquitous bacterial second messenger with important biological functions, making its chemical synthesis a topic of considerable interest. deepdyve.comosti.gov Several synthetic strategies have been developed to produce c-di-GMP and its analogs.
One common approach is the phosphoramidite method. An improved version of this method utilizes a 5'-O-formyl protecting group, which can be chemoselectively cleaved from a dinucleotide phosphoramidite intermediate. deepdyve.comosti.gov This allows for an efficient cyclocondensation reaction to form the fully protected c-di-GMP product in high yield (around 80%). deepdyve.comosti.gov The final deprotection steps then yield the native c-di-GMP.
Another strategy is the modified H-phosphonate approach. This method has been successfully employed for the synthesis of c-di-GMP using the 1-(4-chlorophenyl)-4-ethoxypiperidin-4-yl (Cpep) group to protect the 2'-hydroxyl functions of the ribonucleosides. tandfonline.comnih.gov This approach also leads to the formation of c-di-GMP in excellent yield after deprotection. tandfonline.comnih.gov
These synthetic methods provide access to c-di-GMP and its analogs, which are valuable tools for studying bacterial signaling pathways and for potential therapeutic applications.
Molecular Interactions and Structural Biology of 2 Guanylic Acid Complexes
Protein-Nucleotide Recognition and Binding Mechanisms
The specific recognition and binding of nucleotides by proteins are fundamental to numerous cellular processes. This interaction is governed by a precise interplay of forces, including hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic effects, particularly the stacking of aromatic systems. The three-dimensional structure of both the protein's binding pocket and the nucleotide dictates the specificity and affinity of the complex. In the context of 2'-Guanylic acid, its interaction with enzymes like Ribonuclease T1 provides a classic model for understanding how proteins can selectively recognize a specific nucleobase, guanine (B1146940), and catalyze a reaction on the associated phosphate (B84403) group.
Ribonuclease T1 (RNase T1), a small endonuclease from the fungus Aspergillus oryzae, is renowned for its high specificity in cleaving single-stranded RNA at the 3'-end of guanine residues. wikipedia.orgworthington-biochem.com This specificity is achieved through a dedicated binding site that recognizes the guanine base of the nucleotide. The inhibitor 2'-guanylic acid (2'-GMP) has been instrumental in studying these interactions, as it binds to the active site, mimicking a substrate-bound state. nih.govnih.gov X-ray crystallography of RNase T1 complexed with 2'-GMP has provided detailed insights into the molecular basis of this recognition and the mechanism of catalysis. nih.govnih.govnih.gov The enzyme itself is a small α+β protein, consisting of a four-stranded antiparallel beta-sheet that covers a long alpha-helix. wikipedia.orgnih.gov The recognition center and the active site are located within this β-sheet structure. nih.gov
The exquisite specificity of RNase T1 for guanine is conferred by a well-defined binding pocket. X-ray analysis reveals that the guanine base is recognized by a stretch of amino acid residues from Tyr42 to Tyr45. nih.gov The primary interactions responsible for this specific recognition involve hydrogen bonds between the functional groups of the guanine base and the main-chain peptide groups of the enzyme, rather than the amino acid side chains. nih.govnih.gov This mode of recognition, utilizing the protein backbone, is a common feature in high-affinity guanine nucleotide-binding proteins. nih.gov
Key residues involved in forming the guanine binding site have been identified through structural studies. researchgate.net Although the primary hydrogen bonds are with the backbone, the side chains of these residues create the necessary steric and chemical environment for specific binding.
Table 1: Key Amino Acid Residues in the RNase T1 Guanine Binding Site
| Residue | Role in Guanine Recognition |
| Asn43 | Forms part of the recognition loop and contributes to the binding pocket architecture. researchgate.net |
| Asn44 | Contributes a key hydrogen bond from its main-chain NH group to the O6 of guanine. researchgate.net |
| Tyr45 | Crucial for stacking interactions with the guanine base and forms a hydrogen bond from its main-chain NH group. nih.govnih.gov |
| Glu46 | Contributes to the overall structure of the binding loop. researchgate.net |
Hydrogen bonds are the primary determinants of RNase T1's specificity for the guanine base. The enzyme's backbone forms a specific pattern of hydrogen bond donors and acceptors that is complementary to the guanine base. nih.gov Specifically, the O6 carbonyl group and the N1 proton of guanine are involved in crucial hydrogen bonding. nih.gov
The recognition pattern involves:
A hydrogen bond from the main-chain N-H of Tyr45 to the guanine O6. nih.govnih.gov
A hydrogen bond from the main-chain N-H of Asn44 to the guanine O6. researchgate.net
A hydrogen bond between the main-chain carbonyl oxygen of Asn43 and the guanine N1-H. researchgate.net
A bifurcated hydrogen bond from the guanine N2-H2 to the main-chain carbonyl oxygen of Asn98 and the side-chain of Glu46. researchgate.net
This network of hydrogen bonds creates a high-affinity interaction that is specific for guanine over other purine (B94841) and pyrimidine (B1678525) bases.
Table 2: Hydrogen Bonding Interactions between Guanine and RNase T1
| Guanine Atom | RNase T1 Atom | Type of Interaction |
| O6 | Main-chain N-H of Tyr45 | Hydrogen Bond Acceptor |
| O6 | Main-chain N-H of Asn44 | Hydrogen Bond Acceptor |
| N1-H | Main-chain C=O of Asn43 | Hydrogen Bond Donor |
| N2-H₂ | Main-chain C=O of Asn98 | Hydrogen Bond Donor |
| N2-H₂ | Side-chain of Glu46 | Hydrogen Bond Donor |
In addition to the hydrogen bonding network, the binding of the guanine base is significantly stabilized by a stacking interaction with an aromatic amino acid residue. nih.gov The planar purine ring of guanine stacks directly upon the aromatic ring of Tyrosine 45 (Tyr45). nih.govnih.gov This hydrophobic and van der Waals interaction is critical for the stability of the enzyme-nucleotide complex. In some RNase T1 variants where the binding pocket is altered, increased aromatic stacking interactions can compensate for a loss in guanine affinity from disrupted hydrogen bonds. nih.gov This stacking helps to properly orient the guanine base within the recognition site, ensuring the precise geometry required for the specific hydrogen bonds to form. nih.gov
Upon binding to RNase T1, the 2'-guanylic acid molecule adopts a specific three-dimensional structure. The conformation of the glycosidic bond, which connects the guanine base to the ribose sugar, is crucial. In the complex with RNase T1, 2'-GMP is found in the syn conformation. nih.govnih.gov This contrasts with the anti form it is forced to adopt in a carboxymethylated, inactive variant of RNase T1, highlighting the importance of the native conformation for proper binding and catalysis. nih.gov
The pucker of the ribose sugar ring also adapts upon binding. In the complex with the product 3'-GMP, the ribose adopts an O4'-endo pucker, which is an energetically unfavorable conformation stabilized by interactions within the active site. nih.gov In the complex with the inhibitor guanylyl-2',5'-guanosine, the 5'-terminal ribose exhibits disorder, with both C2'-exo and C1'-endo puckers observed, indicating some flexibility in the sugar conformation. nih.gov
Table 3: Conformational Parameters of Guanylic Acid in RNase T1 Complexes
| Ligand | Glycosyl Conformation | Ribose Pucker | Reference |
| 2'-GMP | syn | - | nih.gov |
| 3'-GMP | syn | O4'-endo | nih.gov |
| Guanylyl-2',5'-guanosine | - | C2'-exo / C1'-endo | nih.gov |
The proposed catalytic mechanism involves:
General Base Catalysis : Glutamic acid 58 (Glu58) acts as the general base, abstracting a proton from the 2'-hydroxyl group of the ribose. nih.govresearchgate.net This activates the 2'-oxygen for a nucleophilic attack on the adjacent phosphorus atom. His40 is also in close proximity and forms a hydrogen bond with the 2'-hydroxyl, likely assisting in its proper positioning and polarization. nih.govrcsb.org
Transition State Stabilization : The resulting pentacovalent phosphate transition state is stabilized by the positively charged side chain of Arginine 77 (Arg77), which interacts with the non-bridging phosphate oxygens. researchgate.net
General Acid Catalysis : Histidine 92 (His92) acts as the general acid, protonating the 5'-oxygen of the leaving group to facilitate the cleavage of the P-O5' bond, resulting in the 2',3'-cyclic phosphate intermediate. nih.govnih.gov
Hydrolysis : In the second step, a water molecule enters the active site. His92, now in its basic form, activates the water molecule for a nucleophilic attack on the cyclic phosphate. Glu58, now protonated, acts as the general acid to protonate the 2'-oxygen as the cyclic intermediate is opened, yielding the final 3'-GMP product.
The precise geometry of these catalytic residues around the phosphate and ribose moieties of the bound nucleotide is critical for efficient catalysis. nih.govnih.gov
Interaction with G-Proteins and Other Guanine-Binding Enzymes
Guanine-based purines, including guanosine (B1672433) 5'-monophosphate (GMP), are fundamental to cellular signaling and metabolism. nih.gov They serve as building blocks for nucleic acids and as signaling molecules that interact with a variety of proteins. nih.gov
G-protein coupled receptors (GPCRs) are a major class of membrane receptors that interact with guanine nucleotides. khanacademy.org While the direct interaction of 2'-Guanylic acid with GPCRs is less prominent than that of guanosine 5'-triphosphate (GTP) and guanosine 5'-diphosphate (GDP), the broader family of guanine-binding proteins provides a framework for understanding these interactions. These proteins share common structural motifs for recognizing the guanine base. The 2-amino group of guanine is a critical determinant for specific binding in many of these interactions. nih.gov
The binding of guanylyl nucleotides to G-proteins induces conformational changes that are central to their signaling function. For instance, in the M2 muscarinic receptor, a type of GPCR, guanylyl nucleotides like GMP-PNP (a non-hydrolyzable analog of GTP) modulate the binding of agonists. nih.gov This allosteric interaction is a hallmark of the communication between the receptor and its associated G-protein. nih.gov
Furthermore, enzymes involved in purine metabolism, such as guanine deaminase and purine nucleoside phosphorylase, specifically recognize and process guanine-based compounds. nih.gov These enzymes contain binding pockets tailored to the shape and chemical properties of the guanine moiety, ensuring the fidelity of metabolic pathways. nih.gov
Table 1: Key Proteins Interacting with Guanine Derivatives
| Protein Class | Specific Example | Role of Guanine Nucleotide Interaction |
| G-Protein Coupled Receptors | M2 Muscarinic Receptor | Allosteric modulation of agonist binding. nih.gov |
| Purine Metabolism Enzymes | Guanine Deaminase | Catalyzes the deamination of guanine to xanthine. nih.gov |
| Purine Metabolism Enzymes | Purine Nucleoside Phosphorylase | Converts guanosine to guanine. nih.gov |
Intramolecular and Intermolecular Structures of Guanylic Acid
A remarkable feature of guanylic acid is its ability to self-assemble into highly ordered supramolecular structures known as G-quadruplexes. nih.gov
G-quadruplexes are four-stranded structures formed by guanine-rich nucleic acid sequences. wikipedia.org These structures are composed of stacked G-quartets, which are square-planar arrangements of four guanine bases. nih.gov The formation of G-quadruplexes can occur from one, two, or four separate strands, leading to a variety of topologies. nih.gov
The classification of G-quadruplex topologies is based on the orientation of the strands.
Parallel: All strands run in the same direction. github.io
Antiparallel: At least one strand runs in the opposite direction to the others. nih.gov
Hybrid: A combination of parallel and antiparallel strand orientations. mdpi.com
The loops connecting the guanine tracts also contribute to the diversity of G-quadruplex structures. nih.gov Unimolecular G-quadruplexes, formed from a single strand, are considered particularly relevant biologically and can adopt various conformations. nih.gov These structures have been identified in significant genomic regions, such as telomeres and the promoter regions of oncogenes. wikipedia.org
The stability of the G-quartet is primarily due to a network of Hoogsteen hydrogen bonds. researchgate.net In this arrangement, each guanine base acts as both a hydrogen bond donor and acceptor, forming two hydrogen bonds with its neighbor. researchgate.net Specifically, the N1 and N2 atoms of one guanine donate hydrogen bonds to the O6 and N7 atoms of the adjacent guanine. researchgate.net This cyclic hydrogen bonding pattern, involving a total of eight hydrogen bonds per G-quartet, creates a highly stable and rigid planar structure. nih.govnih.gov The presence of a 2-amino group on the guanine base is essential for the formation of one of these crucial hydrogen bonds. nih.gov
The type of metal ion can influence the resulting G-quadruplex topology. For instance, the human telomeric sequence is known to form a parallel G-quadruplex in the presence of potassium ions. mdpi.com Different metal ions can have varying effects on the conformation of guanylic acid. For example, studies on guanosine-5'-monophosphoric acid have shown that its interaction with alkaline earth metals like Mg(II), Ca(II), Sr(II), and Ba(II) can lead to different conformational changes in the ribose moiety. nih.gov Some metal ions can even have a destabilizing effect on G-quadruplex structures. researchgate.net
Table 2: Effect of Metal Ions on Guanylic Acid Conformation
| Metal Ion | Effect on G-Quadruplex | Conformational Influence on Guanylic Acid |
| Potassium (K+) | Strong stabilization of G-quadruplexes. nih.gov | Promotes parallel G-quadruplex formation in human telomeric sequences. mdpi.com |
| Sodium (Na+) | Stabilization of G-quadruplexes. researchgate.net | Can induce different G-quadruplex topologies compared to K+. researchgate.net |
| Magnesium (Mg2+) | Can influence ribose conformation. nih.gov | Induces a C3'-endo/anti conformation in the ribose of GMP. nih.gov |
| Barium (Ba2+) | Can influence ribose conformation. nih.gov | Induces a C2'-endo/anti conformation in the ribose of GMP. nih.gov |
Computational Chemistry and Molecular Modeling
Computational methods, particularly molecular dynamics simulations, have become indispensable tools for studying the intricate details of molecular interactions at an atomic level. polimi.itrsc.org
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between ligands like 2'-guanylic acid and their protein targets. nih.gov These simulations can reveal the conformational changes that occur upon binding and identify the key residues involved in the interaction. researchgate.net
For nucleic acid-protein complexes, force fields such as AMBER and CHARMM are commonly used to model the interactions. nih.gov MD simulations have been successfully applied to study a wide range of systems, including transcription factors binding to DNA and RNA-protein complexes involved in various cellular processes. nih.gov
In the context of 2'-guanylic acid, MD simulations can be used to:
Investigate the stability of the ligand in the protein's binding pocket.
Analyze the network of hydrogen bonds and other non-covalent interactions.
Explore the role of solvent molecules in mediating the interaction.
Predict the binding free energy of the complex.
By providing a detailed, time-resolved picture of the molecular interactions, MD simulations complement experimental techniques and offer valuable insights into the structural biology of 2'-guanylic acid complexes. nih.gov
Free Energy Perturbation Approaches for Binding Affinity Calculations
Free Energy Perturbation (FEP) is a rigorous computational method rooted in statistical mechanics used to calculate the relative binding affinities of ligands to a biological target, such as a protein. nih.govspringernature.com This technique is particularly valuable in drug discovery and molecular biology for predicting how changes in a molecule's structure will affect its binding potency. drugtargetreview.comnumberanalytics.com
The core of FEP lies in the concept of an "alchemical transformation." Since free energy is a state function, the change in free energy between two states is independent of the path taken. FEP exploits this by computationally transforming one molecule (Ligand A) into another (Ligand B) along a non-physical pathway. biorxiv.org This transformation is typically performed in discrete steps within a molecular dynamics (MD) simulation, which models the movement of atoms and molecules over time. nih.gov
The calculation is based on a thermodynamic cycle that connects the binding free energies of two ligands to their solvation free energies. columbia.edu By calculating the free energy change for the alchemical transformation of the ligand in the solvent and in the protein's binding site, the relative binding free energy (ΔΔG) can be determined with high accuracy. columbia.edu
Recent advancements in computer hardware, force field accuracy, and enhanced sampling algorithms have made FEP a more reliable and accessible tool. springernature.comresearchgate.net However, the accuracy of FEP calculations is highly dependent on factors such as the quality of the force field used to describe the interactions, sufficient sampling of all relevant molecular conformations, and the correct treatment of protonation and tautomeric states of the ligands. springernature.comacs.org Despite these challenges, FEP is a powerful approach for establishing structure-affinity relationships and rationally optimizing molecules. nih.gov
| Aspect of FEP | Description | Key Considerations | Relevant Software/Tools |
| Principle | Calculates relative binding free energy (ΔΔG) via a non-physical, alchemical transformation between two ligands. biorxiv.org | Based on a thermodynamic cycle that requires simulations of the ligand in both solvent and the protein binding site. columbia.edu | NAMD, FEP+, QFEP nih.govbiorxiv.orgnih.gov |
| Methodology | Uses molecular dynamics (MD) simulations to sample conformational space. The transformation is broken into multiple small steps (windows). nih.gov | Requires significant computational resources (GPU clusters). Accuracy depends on force field quality (e.g., OPLS3, AMBER) and adequate sampling. drugtargetreview.comcolumbia.edu | AMBER, GROMACS, Schrödinger Suite columbia.edu |
| Application | Predicts how chemical modifications to a ligand will impact its binding affinity. numberanalytics.com Used in hit-to-lead and lead optimization stages of drug discovery. drugtargetreview.com | Can be challenging for systems with large structural changes, multiple protonation states, or significant water network rearrangements. acs.org | --- |
| Output | A quantitative prediction of the difference in binding free energy between two ligands, typically in kcal/mol. columbia.edu | Results are compared with experimental data to validate the model. Cycle closure analysis helps estimate sampling errors. nih.gov | --- |
Analysis of Electrostatic and Van der Waals Interactions in Complexes
The stability and specificity of complexes involving 2'-Guanylic acid are governed by a network of non-covalent interactions, primarily electrostatic and van der Waals forces. nih.gov Analyzing these interactions is crucial for understanding the molecular recognition process.
Electrostatic interactions arise from the attraction or repulsion between charged or polar groups. In protein-ligand complexes, these include ion pairing (salt bridges), hydrogen bonds, and dipole-dipole interactions. nih.govnih.gov The phosphate group of 2'-Guanylic acid is negatively charged at physiological pH, making it a key site for electrostatic interactions with positively charged amino acid residues like arginine or lysine (B10760008), or with metal ions. nih.gov The guanine base itself contains multiple hydrogen bond donors and acceptors, allowing for specific recognition, for instance, through hydrogen bonds with amino acid side chains or backbone atoms. nih.gov Computational methods like solving the Poisson-Boltzmann equation are used to model the electrostatic potential around molecules and quantify the energetic contribution of these interactions. nih.govfrontiersin.org
Computational tools can map these non-covalent interactions in 3D space, revealing surfaces of interaction rather than just pairwise contacts. nih.gov This provides a detailed picture of how a ligand like 2'-Guanylic acid fits into its binding site, stabilized by a combination of directional hydrogen bonds, charge-charge interactions, and shape complementarity driven by van der Waals forces. nih.govfrontiersin.org For example, in the complex of Ribonuclease T1 with 2'-GMP, the binding of the guanine base is stabilized by specific hydrogen bonds and stacking interactions. nih.gov
| Interaction Type | Physical Basis | Examples in 2'-Guanylic Acid Complexes | Typical Energy (kcal/mol) |
| Electrostatic (Ion Pairing) | Attraction between opposite full charges. | Interaction between the phosphate group and a positively charged lysine or arginine residue. nih.gov | -5 to -10 |
| Electrostatic (Hydrogen Bond) | Attraction between a hydrogen atom bonded to an electronegative atom (donor) and another electronegative atom (acceptor). nih.gov | Hydrogen bonds between the guanine base (N1, O6, N7) and protein residues (e.g., Asp, Arg). nih.govacs.org | -2 to -10 |
| Van der Waals (Dispersion) | Fluctuating dipoles in electron clouds of adjacent non-bonded atoms. researchgate.net | Stacking of the guanine ring with aromatic side chains (e.g., Phenylalanine, Tyrosine). acs.org | -0.5 to -2 |
| Van der Waals (Repulsion) | Pauli exclusion principle prevents overlap of electron orbitals. | Steric hindrance that defines the shape complementarity of the binding pocket. nih.gov | Unfavorable (positive energy) |
Advanced Analytical Methodologies for 2 Guanylic Acid Research
Chromatographic Techniques for Separation and Purification
Chromatography is a fundamental tool for the separation and purification of 2'-Guanylic acid from complex mixtures. High-performance liquid chromatography and ion-exchange chromatography are particularly powerful methods for achieving high-resolution separation and accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of nucleotides like 2'-Guanylic acid. This method offers high resolution, sensitivity, and speed. nih.govnifc.gov.vn A common approach involves reversed-phase HPLC, often using a C18 column, which separates molecules based on their hydrophobicity. nih.govnifc.gov.vn
In a typical HPLC setup for guanylate analysis, a mobile phase consisting of a buffer, such as potassium dihydrogen phosphate (B84403), and an organic modifier like methanol (B129727) is used. nih.govnifc.gov.vn The separation is achieved under isocratic conditions, where the mobile phase composition remains constant throughout the run. nih.gov Detection is commonly performed using a UV detector, as guanine (B1146940) and its derivatives absorb UV light, typically at a wavelength of around 250-260 nm. nih.govnifc.gov.vn
Research has demonstrated the successful application of HPLC to determine the concentration of guanosine (B1672433) monophosphate (GMP) in various samples. For instance, one study developed an HPLC-based method to assay guanylate kinase activity by directly measuring the conversion of GMP to GDP. nih.gov The method utilized a C18 column and a mobile phase of phosphate buffer and methanol, allowing for the separation and quantification of GMP, GDP, ATP, and ADP within a 12-minute run time. nih.gov The linearity of the method is a key performance characteristic, with studies showing high correlation coefficients (R² > 0.999) for GMP over a defined concentration range. nifc.gov.vn The precision of HPLC methods is also notable, with low relative standard deviations (RSD) for repeatability, ensuring the reliability of the quantitative data. nifc.gov.vnmdpi.com
Below is a table summarizing typical parameters for the HPLC analysis of 2'-Guanylic acid:
| Parameter | Typical Value/Condition | Source |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | nih.govnifc.gov.vn |
| Mobile Phase | 10 mM Potassium Dihydrogen Phosphate and 5 mM Sodium Heptanesulfonate | nifc.gov.vn |
| Detection Wavelength | 250 nm | nifc.gov.vn |
| Flow Rate | 0.5 mL/min | sigmaaldrich.com |
| Temperature | 38 °C | sigmaaldrich.com |
| Linearity (R²) | > 0.999 | nifc.gov.vn |
| Repeatability (RSDr) | < 3% | nifc.gov.vn |
Ion-exchange chromatography (IEC) is a powerful technique for separating charged molecules, making it highly suitable for the separation of nucleotides like 2'-Guanylic acid, which carry a negative charge at neutral pH due to their phosphate group. youtube.comiajps.com This method relies on the reversible electrostatic interaction between the charged nucleotide and the oppositely charged functional groups of the stationary phase. youtube.comiajps.comharvardapparatus.com
For the separation of anionic species like guanylate, an anion-exchange column is used. nih.govacs.org These columns contain a stationary phase with positively charged functional groups that attract and bind the negatively charged nucleotides. youtube.com The separation of a mixture of nucleotides is typically achieved by gradient elution, where the ionic strength or pH of the mobile phase is gradually changed. nih.gov This causes the nucleotides to elute from the column in order of their charge density and affinity for the stationary phase.
IEC has been successfully employed for the separation of various nucleic acid constituents, including the challenging separation of 2'-, 3'-, and 5'-isomers of mononucleotides. nih.gov The technique provides excellent resolution and can be used for both analytical and preparative purposes. nih.gov The performance of IEC is influenced by several factors, including the pH and ionic strength of the mobile phase, which can be adjusted to optimize the separation. youtube.com
The following table outlines key aspects of ion-exchange chromatography for nucleotide separation:
| Parameter | Description | Source |
| Principle | Separation based on reversible electrostatic interactions between charged analytes and a charged stationary phase. | youtube.comiajps.com |
| Stationary Phase | For 2'-Guanylate (anion), an anion-exchanger with positively charged functional groups is used. | youtube.comnih.gov |
| Elution | Typically achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase. | harvardapparatus.comnih.gov |
| Applications | Separation of nucleotides, nucleosides, and other charged biomolecules. | iajps.comnih.gov |
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the structural and electronic properties of 2'-Guanylic acid. Techniques such as X-ray diffraction, NMR spectroscopy, and UV-Vis spectrophotometry provide detailed information from the atomic to the molecular level.
X-ray diffraction and crystallography are unparalleled techniques for determining the three-dimensional structure of molecules at atomic resolution. acs.org For 2'-Guanylic acid, these methods have provided crucial insights into its molecular geometry, conformation, and interactions in the solid state.
The process involves crystallizing the monosodium salt of 2'-Guanylic acid and then bombarding the crystal with a beam of X-rays. The diffraction pattern produced by the crystal is recorded and analyzed to determine the arrangement of atoms within the crystal lattice. This analysis yields precise information about bond lengths, bond angles, and torsion angles, defining the molecule's conformation.
Crystallographic studies have revealed that the disodium (B8443419) salt of guanosine 5'-monophosphate can form helical structures. nih.gov In some crystalline forms, the guanine bases stack perpendicular to the helix axis. nih.gov The crystal packing and intensity distribution have been shown to be consistent with a model of hydrogen-bonded guanine tetrads, forming a quadruple helix. nih.gov The conformation of the ribose sugar (specifically, the pucker of the furanose ring) and the orientation of the glycosidic bond linking the guanine base to the ribose are key structural features determined by X-ray crystallography. For instance, in a complex with ribonuclease T1, the 2'-GMP molecule was found to adopt a C2'-endo puckering of the ribose ring and a syn conformation around the glycosidic bond. nih.gov
The table below summarizes key structural findings for guanosine monophosphate from crystallographic studies:
| Structural Feature | Observation | Source |
| Helical Structure | Can form a quadruple helix with stacked, hydrogen-bonded guanine tetrads. | nih.gov |
| Ribose Pucker | C2'-endo conformation observed in a complex with RNase T1. | nih.gov |
| Glycosidic Torsion Angle | syn conformation observed in a complex with RNase T1. | nih.gov |
| Metal Coordination | Manganese(II) can coordinate to the N-7 position of the guanine base. | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing information that is complementary to the static picture from X-ray crystallography. acs.org For 2'-Guanylic acid, NMR is used to determine its conformation in aqueous environments.
Advanced NMR techniques, such as field cycling NMR relaxometry, have been employed to investigate the dynamics of GMP when bound to enzymes. nih.gov These studies can reveal changes in the conformational flexibility of the nucleotide upon binding, which is critical for understanding enzyme-substrate interactions and catalytic mechanisms. nih.gov For instance, differences in the relaxation behavior of GMP compared to inosine (B1671953) monophosphate (IMP) when bound to GMP reductase have provided insights into the dynamic properties of different steps in the catalytic cycle. nih.gov
Key conformational details of guanosine monophosphate elucidated by NMR include:
| Conformational Feature | NMR Observation | Source |
| Guanine Base Conformation | anti conformation determined in a vanadyl-GMP complex. | acs.org |
| Ribose Pucker | C3'-endo conformation identified in a vanadyl-GMP complex. | acs.org |
| Self-Assembly | Formation of G-quartets and stacked quartets in solution can be monitored. | acs.org |
| Enzyme-Bound Dynamics | Probes the flexibility and conformational changes of GMP within an enzyme's active site. | nih.gov |
Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and widely used method for determining the concentration and assessing the purity of nucleic acids and their derivatives, including 2'-Guanylic acid. mt.com This technique is based on the principle that molecules with chromophores, such as the purine (B94841) ring in guanine, absorb light at specific wavelengths in the UV-Vis spectrum.
Guanine-containing nucleotides have a characteristic strong absorbance in the UV region, with a maximum absorbance (λmax) typically around 250-260 nm. nih.govnifc.gov.vn According to the Beer-Lambert law, the absorbance of a solution at a specific wavelength is directly proportional to the concentration of the absorbing species. sciencemadness.org Therefore, by measuring the absorbance of a solution of 2'-Guanylic acid at its λmax, its concentration can be accurately determined using a known extinction coefficient.
UV-Vis spectrophotometry is also a valuable tool for assessing the purity of a 2'-Guanylic acid sample. researchgate.net The presence of contaminants, such as proteins or phenol, can alter the shape of the UV spectrum and the ratios of absorbance at different wavelengths. researchgate.netbmglabtech.com The most common purity check for nucleic acids is the ratio of the absorbance at 260 nm to that at 280 nm (A260/A280). researchgate.netyoutube.com A pure sample of a guanine nucleotide will have a characteristic A260/A280 ratio. Deviations from this ratio can indicate the presence of protein contamination, which has a maximum absorbance around 280 nm. researchgate.netyoutube.com Another useful ratio is the A260/A230, which can indicate contamination by salts or other organic compounds that absorb at 230 nm. youtube.com
The table below highlights the application of UV-Vis spectrophotometry in the analysis of 2'-Guanylic acid:
| Application | Description | Source |
| Concentration Determination | Based on the Beer-Lambert law, measuring absorbance at λmax (~250-260 nm). | nih.govsciencemadness.org |
| Purity Assessment (A260/A280) | Ratio indicates potential protein contamination. | researchgate.netyoutube.com |
| Purity Assessment (A260/A230) | Ratio indicates potential contamination by salts or other organic compounds. | youtube.com |
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Each type of chemical bond vibrates at a characteristic frequency, and when the frequency of the IR radiation matches the vibrational frequency of a specific bond, absorption occurs. This results in an FTIR spectrum, which is a plot of absorbance versus wavenumber (cm⁻¹), effectively serving as a molecular "fingerprint."
For 2'-Guanylic acid, monosodium salt, the FTIR spectrum reveals the presence of its key structural components: the guanine nucleobase, the ribose sugar, and the phosphate group. The spectrum is characterized by a series of absorption bands corresponding to the vibrational modes of its various functional groups.
Key spectral features for guanosine monophosphate and its components include broad absorption peaks between 3684 and 3096 cm⁻¹, which are assigned to O-H and N-H stretching vibrations. researchgate.net The presence of the carbonyl group (C=O) in the guanine ring results in a strong absorption band, while vibrations associated with the phosphate group (P=O and P-O-C) also produce characteristic peaks. nist.gov Analysis of the FTIR spectrum allows for the confirmation of these groups, aiding in the structural verification of the compound. researchgate.netnih.gov
Below is a table summarizing the characteristic FTIR absorption bands for the primary functional groups found in 2'-Guanylic acid.
| Functional Group | Type of Vibration | Characteristic Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching, broad | 3600 - 3200 |
| N-H (amine/amide) | Stretching | 3500 - 3300 |
| C-H (alkane) | Stretching | 3000 - 2850 |
| C=O (carbonyl) | Stretching | 1725 - 1705 |
| C=C, C=N (aromatic) | Stretching | 1650 - 1450 |
| N-H (amine) | Bending | ~1640 |
| P=O (phosphate) | Stretching | 1300 - 1250 |
| C-O (hydroxyl/ether) | Stretching | 1260 - 1000 |
This table presents generalized wavenumber ranges for functional groups. Specific peak positions can vary based on the molecular environment and sample preparation.
Mass Spectrometry (MS) for Molecular Identification and Metabolite Profiling
Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for molecular identification, structural elucidation, and the quantitative analysis of metabolites in biological samples. nih.govnih.gov When coupled with separation techniques like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures, making it ideal for studying this compound. researchgate.net
Molecular Identification
For molecular identification, MS provides a precise molecular weight of the compound. Using soft ionization techniques such as Electrospray Ionization (ESI), the 2'-Guanylic acid molecule can be ionized with minimal fragmentation. The mass of the free acid (C₁₀H₁₄N₅O₈P) is 363.22 g·mol⁻¹. wikipedia.org In positive ionization mode, it is typically observed as the protonated molecule [M+H]⁺ at an m/z of approximately 364.06. nih.gov In negative ionization mode, the deprotonated molecule [M-H]⁻ is observed at an m/z of about 362.05. nih.govnih.gov
Tandem mass spectrometry (MS/MS) is employed for further structural confirmation. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of guanylic acid) is selected and fragmented through collision-induced dissociation (CID). This process generates a unique pattern of product ions that provides detailed structural information. nih.gov A common fragmentation pathway for protonated guanosine monophosphate involves the cleavage of the glycosidic bond, resulting in a prominent product ion corresponding to the protonated guanine base at m/z 152.05. nih.govmdpi.com Negative-ion mode fragmentation provides insight into the structure of the phosphate and ribose moieties. nih.gov
The table below details the characteristic mass spectrometric data for guanosine monophosphate.
| Ionization Mode | Precursor Ion | Precursor m/z | Key Product Ions (m/z) | Fragment Identity |
| Positive (ESI) | [M+H]⁺ | 364.0653 | 152.05 | [Guanine + H]⁺ |
| Negative (ESI) | [M-H]⁻ | 362.0516 | 78.95 | [PO₃]⁻ |
Data sourced from LC-ESI-QTOF experiments. nih.gov
Metabolite Profiling
Metabolite profiling is an approach used to identify and quantify a wide array of small molecules (metabolites) within a biological sample, such as a cell or tissue extract. nih.gov This provides a functional snapshot of the organism's physiological state. LC-MS/MS is a primary tool for metabolite profiling due to its high sensitivity, selectivity, and broad coverage of compounds. nih.govscilit.com
This methodology is used to measure the intracellular concentrations of nucleotides, including 2'-Guanylic acid. researchgate.net Such quantitative analysis is critical for understanding the dynamics of metabolic pathways, like the de novo synthesis of purines, where guanosine monophosphate is a key intermediate. nih.gov By accurately measuring changes in the levels of 2'-Guanylic acid and related metabolites, researchers can investigate cellular responses to various stimuli, diagnose metabolic disorders, and identify the mechanism of action of drugs that target nucleotide biosynthesis. nih.govnih.gov
Applications of 2 Guanylic Acid in Biotechnology and Academic Research
Utilization as a Reagent in Molecular Biology and Genetic Studies
In the field of molecular biology, 2'-Guanylic acid, monosodium salt (2'-GMP) is recognized primarily for its role as a specific inhibitor of certain ribonucleases (RNases). fishersci.com RNases are enzymes that catalyze the degradation of RNA, and their control is crucial in many experimental procedures.
One of the most well-studied interactions is between 2'-GMP and RNase T1, an endonuclease that specifically cleaves single-stranded RNA at the 3' end of guanine (B1146940) residues. fishersci.com 2'-GMP, along with its 3'-GMP isomer, acts as a potent inhibitor of RNase T1. fishersci.com This inhibitory property is harnessed in several research applications:
RNA Purification: During the isolation of DNA or specific protein complexes, contaminating RNA can interfere with downstream analyses. RNase T1 is often used to degrade this unwanted RNA; however, its activity must be precisely controlled or stopped. 2'-GMP can be used as a reagent to inhibit the enzyme once the desired RNA removal is complete.
Enzyme Kinetics and Active Site Studies: As a known inhibitor, 2'-GMP is used as a standard reagent in biochemical assays to study the kinetics and mechanism of RNase T1 and related enzymes. By observing how 2'-GMP binds to the enzyme and competes with the RNA substrate, researchers can elucidate the enzyme's catalytic mechanism. researchgate.netnih.gov
Ribonuclease Protection Assays: In techniques like the ribonuclease protection assay (RPA), which is used to detect and quantify specific mRNA molecules in a complex sample, precise control over ribonuclease activity is essential. Specific inhibitors like 2'-GMP can be valuable tools in modulating enzyme activity during these sensitive assays. fishersci.com
Its utility as a reagent stems from its specific interaction with the guanine-binding pocket of enzymes like RNase T1, making it a highly selective tool for researchers. nih.gov
Research Tools for Understanding Nucleic Acid Structure and Function
The study of how proteins and nucleic acids recognize and bind to one another is fundamental to understanding nearly all biological processes. 2'-Guanylic acid has been instrumental as a research tool in this area, particularly in the field of structural biology.
The most prominent example is its use in X-ray crystallography to determine the three-dimensional structure of the RNase T1 enzyme when bound to its inhibitor. researchgate.netnih.gov High-resolution structural studies of the RNase T1-2'-GMP complex have provided profound insights into the principles of protein-nucleic acid recognition. researchgate.net
Key findings from these structural studies include:
Specificity Determinants: The analysis revealed that the specific recognition of the guanine base arises from a network of hydrogen bonds between the guanine's O-6 and N-1-H groups and the main-chain peptide groups of the enzyme. nih.gov
Conformational Details: In the complex, the 2'-GMP molecule adopts a specific syn-conformation and a C2'-endo sugar pucker, providing a static snapshot of how a nucleotide is positioned within an enzyme's active site. researchgate.net
Active Site Geometry: These studies have mapped the precise locations of the catalytic amino acid residues (His40, Glu58, Arg77, and His92) and how they are oriented relative to the bound nucleotide, allowing researchers to build detailed models of the catalytic mechanism for phosphodiester bond hydrolysis. researchgate.netnih.gov
By serving as a stable analog of a substrate intermediate, 2'-GMP allows researchers to capture and analyze the enzyme-substrate complex, thereby providing a foundational understanding of how enzymes achieve their specificity and catalytic power. This knowledge is crucial for understanding the function of other nucleic acid-binding proteins. nih.gov
Development of Modified Nucleotides for Biochemical Probes and Assays
The development of modified nucleotides is a cornerstone of modern biotechnology, enabling the creation of custom probes and assays for detecting and manipulating nucleic acids. Modifications can be made to the nucleobase, the sugar moiety, or the phosphate (B84403) backbone to confer new properties, such as enhanced stability, fluorescence, or altered binding affinity. nih.gov
The 2'-position of the ribose sugar is a frequent target for modification. For instance, the incorporation of 2'-O-Methyl (2'-OMe) modifications into RNA strands can significantly increase their resistance to nuclease degradation and improve their binding affinity to complementary RNA targets. nih.gov Such modified oligonucleotides are widely used as antisense reagents and diagnostic probes. nih.gov
While direct synthesis from 2'-GMP is not the most common route, the principles of its structure are relevant. Research into 2'-functionalized nucleic acids explores the attachment of various reactive groups or conjugated molecules at this position to create structural tools for molecular biology. researchgate.net These modified nucleotides can be incorporated into longer oligonucleotide chains to serve as:
Fluorescent Probes: For tracking nucleic acids in real-time PCR or cellular imaging.
Cross-linking Reagents: To identify the binding partners of a specific RNA sequence.
Affinity Tags: For the purification of specific nucleic acid-protein complexes.
The study of how modifications at the 2'-position affect nucleic acid structure and interactions, informed by the behavior of simple nucleotides like 2'-GMP, is crucial for the rational design of these advanced biochemical tools.
Applications in Cell-Free Protein Synthesis Systems
Cell-free protein synthesis (CFPS) is a powerful platform for rapid protein expression and engineering without the use of living cells. nih.gov These systems consist of a cell extract containing all the necessary machinery for transcription and translation (ribosomes, tRNAs, enzymes) and are supplemented with energy sources, amino acids, and nucleotide triphosphates (NTPs). nih.govrsc.org
The primary nucleotides required are adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), cytidine (B196190) triphosphate (CTP), and uridine (B1682114) triphosphate (UTP), which serve two main functions:
Building Blocks: They are the monomers for the synthesis of messenger RNA (mRNA) from a DNA template during transcription. rsc.org
Energy Source: ATP and GTP are hydrolyzed to provide the energy that drives the initiation and elongation steps of protein synthesis. jaypeedigital.com
Some CFPS energy regeneration systems can utilize nucleotide monophosphates, which are then converted to the required triphosphate form within the extract. rsc.org However, the standard and most direct components for powering the system are the triphosphates. nih.gov There is no evidence in the current literature to suggest that this compound, has a specific or advantageous application in CFPS systems. Its role would be as a potential precursor within the general guanosine nucleotide pool, subject to the extract's inherent metabolic and salvage pathways to be converted into the functionally required GTP. The direct addition of 2'-GMP is not a standard practice for optimizing or running CFPS reactions.
Role in Investigating Biological Signaling Pathways (e.g., cGMP-related pathways)
Cyclic guanosine monophosphate (cGMP) is a critical second messenger molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and phototransduction. nih.govyoutube.com The intracellular concentration of cGMP is tightly regulated by the balance between its synthesis from GTP by guanylate cyclases (GC) and its degradation into 5'-guanosine monophosphate (5'-GMP) by phosphodiesterase (PDE) enzymes. nih.govnih.gov
2'-Guanylic acid, as an isomer of the 5'-GMP product, is relevant to the study of this pathway. Research in this area often involves manipulating the levels of cGMP and observing the downstream effects. Guanosine monophosphates are used in these investigations in several ways:
Assay Components: In biochemical assays designed to measure PDE activity, the production of GMP from cGMP is the primary readout. 2'-GMP can serve as a reference standard in analytical techniques like chromatography to identify and quantify the 5'-GMP product.
Investigating Enzyme Specificity: By comparing the effects of 2'-GMP, 3'-GMP, and 5'-GMP on various components of the signaling cascade, researchers can probe the structural specificity of nucleotide-binding proteins within the pathway.
Metabolic Studies: The cGMP pathway is part of the broader purine (B94841) metabolism network. Studying the fate of various guanosine monophosphate isomers helps to understand the metabolic flux and regulation within cells. nih.gov
Therefore, while 5'-GMP is the direct product of cGMP degradation, 2'-GMP is a valuable tool for the detailed biochemical and metabolic investigation of this crucial signaling pathway.
Exploration in Drug Discovery Research (Pre-clinical and Mechanistic Studies Only)
In preclinical drug discovery, the goal is often to identify and characterize molecular targets and understand the mechanism of action of potential therapeutics. This research frequently employs specialized chemical tools to probe biological systems.
Antisense oligonucleotides (ASOs) are short, synthetic strands of nucleic acid designed to bind to a specific mRNA sequence, thereby modulating the expression of the corresponding protein. researchgate.net In preclinical research, ASOs are powerful tools for validating the function of a gene and studying the mechanistic consequences of its inhibition.
Unmodified oligonucleotides are rapidly degraded by nucleases in a biological environment. To overcome this, researchers design ASOs with chemical modifications to increase their stability and binding affinity. researchgate.netnih.gov Modifications involving the guanylic acid residue are common and are explored for research purposes:
| Modification Type | Description | Research Purpose |
| Phosphate Backbone | The non-bridging oxygen atom in the phosphate group is replaced, for example, with sulfur (phosphorothioate). | This modification is widely used to confer resistance to nuclease degradation, allowing the oligonucleotide to persist long enough to exert its effect in cell culture or in vivo models. biomolther.org |
| Sugar Moiety | The 2'-hydroxyl group of the ribose is a key site for modifications, such as 2'-O-Methyl (2'-OMe) or 2'-O-Methoxyethyl (2'-MOE). | These modifications increase the binding affinity of the ASO to its target RNA and also enhance nuclease resistance. They are used to create ASOs that sterically block translation or alter pre-mRNA splicing. biomolther.org |
| Nucleobase | The guanine base itself can be modified. | Research on nucleobase modifications, such as introducing 8-bromo-guanine, aims to understand how these changes affect duplex stability, protein recognition, and the potential for off-target effects. biomolther.org |
Mechanistic studies use these modified oligonucleotides to understand the requirements for therapeutic activity. For example, researchers can synthesize a series of ASOs with different modifications at specific guanylic acid positions to determine how these changes affect target engagement, RNase H activation (an enzyme that degrades the RNA in a DNA-RNA duplex), cellular uptake, and protein binding. biomolther.orgmdpi.com While 2'-Guanylic acid itself is not typically the starting block for ASO synthesis, the study of modifications at the 2'-position of guanosine residues within an ASO is a critical part of preclinical research to design more potent and specific research tools and potential therapeutic candidates. nih.gov
Targeting G-Quadruplexes in Research Models
The intrinsic property of guanine-rich nucleic acid sequences to form four-stranded structures known as G-quadruplexes has garnered significant interest in biotechnology and academic research. These structures are implicated in various biological processes, including the regulation of gene expression and the maintenance of telomere integrity. The formation and stability of G-quadruplexes are highly dependent on the presence of cations, particularly monovalent cations like sodium (Na⁺) and potassium (K⁺). This compound (2'-GMP Na), by providing both the guanosine monophosphate (GMP) building blocks and the necessary sodium cations, serves as a valuable tool in research models to induce and study the self-assembly of G-quadruplexes.
Research has demonstrated that the concentration of GMP and the presence of excess cations are critical factors controlling the formation and elongation of G-quadruplex structures. nih.gov Studies utilizing techniques such as Small-Angle X-ray Scattering (SAXS) have elucidated the hierarchical process of GMP self-assembly into G-quadruplexes in the presence of different cations. nih.gov
In the presence of sodium ions, 2'-GMP self-aggregates to form G-quadruplexes, although the resulting structures and their elongation properties can differ from those formed in the presence of other cations like potassium. nih.gov While Na⁺ promotes the initial formation of G-quadruplexes, further nucleation and significant elongation may be less pronounced compared to the effects observed with K⁺. nih.gov Nevertheless, the ability to induce G-quadruplex formation makes this compound a fundamental component in experimental models aimed at understanding the structure, stability, and biological function of these non-canonical nucleic acid structures. rsc.orgnih.govnih.gov
The study of G-quadruplexes induced by 2'-GMP Na contributes to a deeper understanding of their potential roles in cellular processes and provides a basis for the rational design of G-quadruplex-based applications in fields like chemical sensing and nanotechnology. nih.gov
Table 1: Influence of GMPNa₂ Concentration and Added NaCl on G-Quadruplex Formation
| GMPNa₂ Concentration (mg/mL) | Added NaCl Concentration (M) | Observed G-Quadruplex Formation |
| > 10 | > 0.1 | Formation of G-quadruplexes |
| Increasing | Increasing | Promotion of G-quadruplex formation |
| Varied | Varied | Further nucleation and elongation are scarce |
This table summarizes the general findings on the role of this compound (GMPNa₂) and additional sodium chloride in promoting the formation of G-quadruplexes as observed in structural studies. The presence of Na⁺ is a key factor in initiating the self-assembly process. nih.gov
Development of Enzyme Inhibitors or Modulators (e.g., IMP synthesis inhibition)
The de novo biosynthesis of purine nucleotides is a fundamental cellular process, and its enzymes represent critical targets for therapeutic intervention, particularly in cancer and infectious diseases. The pathway leading to the synthesis of guanosine monophosphate (GMP) is of significant interest, and the development of inhibitors for enzymes within this pathway is an active area of research. tandfonline.com While 2'-Guanylic acid itself is the product, the investigation of its synthesis pathway has led to the discovery and design of various enzyme inhibitors.
Two key enzymes in the final steps of GMP synthesis are inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS). IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), the rate-limiting step in de novo guanine nucleotide biosynthesis. rsc.orgtandfonline.comnih.gov GMPS then catalyzes the final step, the conversion of XMP to GMP. google.comnih.gov Inhibition of either of these enzymes leads to the depletion of the guanine nucleotide pool, which can arrest cell proliferation and induce apoptosis, making them attractive targets for drug development. tandfonline.comnih.gov
A variety of compounds have been developed as inhibitors of IMPDH and GMPS. These inhibitors are often nucleoside or nucleotide analogs that mimic the natural substrates of the enzymes.
Inhibitors of IMP Dehydrogenase (IMPDH): Several potent inhibitors of IMPDH have been identified and are used in clinical and research settings. These compounds are not directly derived from 2'-Guanylic acid but are crucial for understanding the modulation of its synthesis.
Mycophenolic Acid (MPA): A fungal metabolite that is a potent, non-competitive inhibitor of IMPDH. It is used as an immunosuppressant to prevent organ transplant rejection. asm.org
Mizoribine: An imidazole (B134444) nucleoside that, upon phosphorylation to mizoribine-5′-monophosphate, acts as a potent inhibitor of IMPDH. It is also used as an immunosuppressive agent. tandfonline.com
Ribavirin: A synthetic nucleoside analog that, in its monophosphate form, inhibits IMPDH. It possesses broad-spectrum antiviral activity.
Research has also focused on developing selective inhibitors against microbial IMPDH as potential antimicrobial agents, exploiting structural differences between the host and pathogen enzymes. rsc.orgasm.org
Inhibitors of GMP Synthetase (GMPS): GMPS represents another critical target for inhibiting GMP production. Inhibitors of GMPS often act as analogs of its substrates, glutamine or XMP.
Acivicin: A glutamine analog that acts as an irreversible inhibitor of the glutaminase (B10826351) domain of GMPS. google.com
Decoyinine: An adenosine analog that inhibits GMPS. nih.gov
l-Xanthosine 5′-monophosphate (l-XMP): The enantiomer of the natural substrate has been shown to be an inhibitor of E. coli GMPS, providing insights for the design of novel inhibitors. nih.gov
The development of these enzyme inhibitors underscores the importance of the GMP synthesis pathway as a therapeutic target. By understanding the mechanisms of these enzymes and their inhibition, researchers can design more potent and selective drugs for a range of diseases. mdpi.comnih.govnumberanalytics.comresearchgate.net
Table 2: Examples of Enzyme Inhibitors Targeting the GMP Synthesis Pathway
| Inhibitor | Target Enzyme | Mechanism of Action | Therapeutic Area/Research Focus |
| Mycophenolic Acid (MPA) | IMP Dehydrogenase (IMPDH) | Non-competitive inhibitor | Immunosuppression, Antiviral, Anticancer |
| Mizoribine | IMP Dehydrogenase (IMPDH) | Competitive inhibitor (as monophosphate) | Immunosuppression |
| Acivicin | GMP Synthetase (GMPS) | Irreversible inhibitor (glutamine analog) | Anticancer |
| l-Xanthosine 5′-monophosphate | GMP Synthetase (GMPS) | Competitive inhibitor | Antibacterial research |
This table provides a summary of key inhibitors targeting the enzymes responsible for the synthesis of guanosine monophosphate, highlighting the diverse strategies employed to modulate this critical metabolic pathway. tandfonline.comgoogle.comnih.govasm.org
Q & A
Advanced Research Question
- pH Effects : The compound is stable at pH 5–7 but degrades above pH 8 due to phosphate ester hydrolysis. Below pH 5, gelation occurs upon cooling, which can obstruct spectrophotometric assays .
- Temperature : Storage at –20°C preserves integrity for ≥4 years. In reactions, temperatures >37°C accelerate degradation (half-life <24 hrs at 50°C), necessitating real-time monitoring via HPLC .
- Mitigation Strategies : Buffers with chelating agents (e.g., EDTA) reduce metal-catalyzed degradation. Pre-experiment stability tests under intended conditions are critical .
How can researchers resolve contradictions in reported biochemical activity of this compound across studies?
Advanced Research Question
Data inconsistencies often stem from:
- Impurity Profiles : Validate purity via LC-MS; disodium salt contamination (e.g., from synthesis) alters ionic strength and kinase binding .
- Assay Conditions : Standardize Mg²⁺ concentration (5–10 mM) and buffer composition (e.g., Tris vs. HEPES). Compare results under matched conditions .
- Endpoint Detection : Radiometric assays (³²P-ATP) may overestimate activity vs. spectrophotometric methods. Use orthogonal techniques (e.g., MALDI-TOF for product verification) .
What advanced techniques are used to study the interaction of this compound with RNA polymerases or antiviral targets?
Advanced Research Question
- Crystallography : Co-crystallization with RNA polymerase reveals binding motifs (e.g., hydrogen bonding with guanine-N7). Synchrotron radiation improves resolution for phosphate-group interactions .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (ΔG) and stoichiometry with viral enzymes (e.g., herpes simplex thymidine kinase) .
- Antiviral Assays : Evaluate inhibition of viral replication (e.g., plaque reduction assays in Vero cells) with EC₅₀ calculations. Cross-validate with cytotoxicity assays to confirm selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
